molecular formula C21H31N3O5S B11346306 Ethyl 4-({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B11346306
M. Wt: 437.6 g/mol
InChI Key: ZXUMMDZNQJHJAQ-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities . The structure of this compound includes a piperidine ring, a piperazine ring, and a methanesulfonyl group attached to a 2-methylphenyl group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives, such as:

These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of ETHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 4-[1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H31N3O5S/c1-3-29-21(26)23-14-12-22(13-15-23)20(25)18-8-10-24(11-9-18)30(27,28)16-19-7-5-4-6-17(19)2/h4-7,18H,3,8-16H2,1-2H3

InChI Key

ZXUMMDZNQJHJAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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